Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is a compound known for its cathepsin-inhibitory action. This compound is particularly useful in the treatment of rheumatoid arthritis and osteoporosis . It is a sodium salt derivative of (2S,3S)-3-[[1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate involves the reaction of (2S,3S)-3-[[1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid in its ester form with a basic sodium or potassium compound . The starting ester material is typically purified by column chromatography to obtain a purified product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting the ester form of (2S,3S)-3-[[1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid with a basic sodium compound . The resulting sodium salt is then purified and crystallized to improve its storage stability .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its inhibitory effects on cathepsins, which are enzymes involved in protein degradation.
Medicine: Investigated for its potential therapeutic effects in treating rheumatoid arthritis and osteoporosis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting cathepsins, which are proteolytic enzymes involved in the breakdown of proteins . By inhibiting these enzymes, the compound can reduce inflammation and bone degradation, making it useful in the treatment of rheumatoid arthritis and osteoporosis . The molecular targets include cathepsin enzymes, and the pathways involved are related to protein degradation and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-[[1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid: The parent compound from which the sodium salt is derived.
Other cathepsin inhibitors: Compounds that inhibit cathepsins, such as E-64 and leupeptin.
Uniqueness
Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate is unique due to its specific inhibitory action on cathepsins and its potential therapeutic applications in treating rheumatoid arthritis and osteoporosis . Its sodium salt form also provides improved storage stability compared to other similar compounds .
Properties
IUPAC Name |
sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5.Na/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18;/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKODIXAHVUKL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.